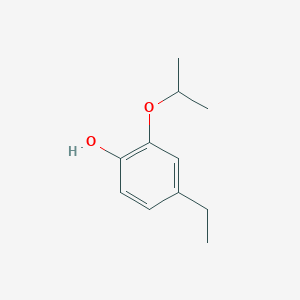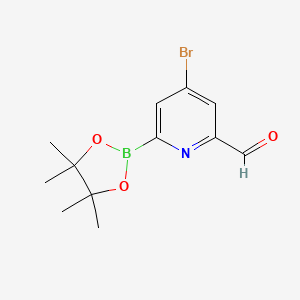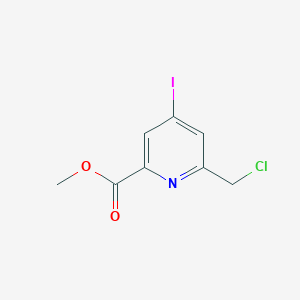
Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chloromethyl group at the 6th position, an iodine atom at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of a pyridine precursor to introduce the iodine atom, followed by chloromethylation and esterification reactions.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide.
Esterification: The carboxylate ester group is typically introduced by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Cross-Coupling Reactions: Biaryl or alkene-substituted pyridine derivatives.
Ester Hydrolysis: Pyridine-2-carboxylic acid derivatives.
Scientific Research Applications
Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate is largely dependent on its reactivity and the functional groups present. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom enables cross-coupling reactions, allowing for the formation of carbon-carbon bonds. The ester group can undergo hydrolysis, providing access to carboxylic acid derivatives.
Comparison with Similar Compounds
- Methyl 6-(bromomethyl)-4-iodopyridine-2-carboxylate
- Methyl 6-(chloromethyl)-4-bromopyridine-2-carboxylate
- Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate
Comparison: Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate is unique due to the presence of both a chloromethyl and an iodine substituent, which provides a versatile platform for various chemical transformations. Compared to its brominated or fluorinated analogs, the iodine atom offers distinct reactivity in cross-coupling reactions, making it particularly valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C8H7ClINO2 |
|---|---|
Molecular Weight |
311.50 g/mol |
IUPAC Name |
methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)7-3-5(10)2-6(4-9)11-7/h2-3H,4H2,1H3 |
InChI Key |
DDXICBFXGMNONJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
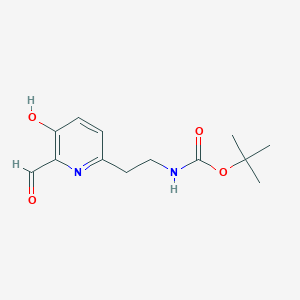

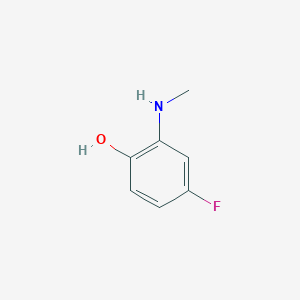

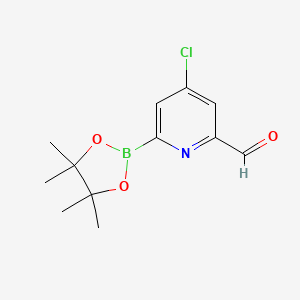
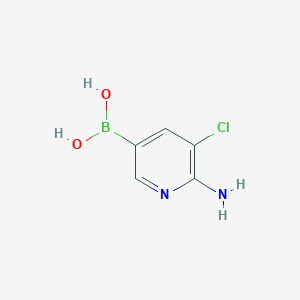
![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)

![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
